molecular formula C13H15NO5 B2714655 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid CAS No. 2138200-00-5

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid

Cat. No.: B2714655
CAS No.: 2138200-00-5
M. Wt: 265.265
InChI Key: AFUQHCQZHGZROX-UHFFFAOYSA-N
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Description

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid ( 2138200-00-5) is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery . This compound features a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol . Its structure incorporates both a carboxylic acid functional group and a benzyloxycarbonyl (Cbz) protected amine on an oxetane ring, making it a valuable scaffold for the synthesis of more complex molecules. The oxetane ring is of significant interest in contemporary drug design as a versatile bioisostere, often used to improve the physicochemical and metabolic properties of lead compounds. Key Applications & Research Value: Researchers utilize this compound as a versatile intermediate in organic synthesis. The presence of the Cbz-protected amine allows for selective deprotection under mild conditions, enabling further functionalization and peptide coupling strategies. The carboxylic acid group facilitates conjugation to various scaffolds, making it useful for creating targeted libraries for high-throughput screening. Its primary research value lies in its potential to be incorporated into molecules to modulate properties like solubility, lipophilicity, and metabolic stability, thereby aiding in the optimization of pharmacokinetic profiles. Handling & Compliance: This product is intended for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information prior to use.

Properties

IUPAC Name

3-(phenylmethoxycarbonylaminomethyl)oxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUQHCQZHGZROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Amine Protection and Deprotection

Reaction TypeConditionsOutcomeSource
Cbz protection CbzCl, Na2CO3, H2O/dioxaneFormation of Cbz-protected oxetane derivative
Deprotection HCl/dioxane, acidic conditionsRemoval of Cbz group to free amine

Mechanism : The benzyl carbamate group is introduced via nucleophilic substitution of the amine with benzyloxycarbonyl chloride. Deprotection occurs under acidic conditions, releasing the benzyl alcohol and regenerating the primary amine .

Activation and Coupling Reactions

Reaction TypeConditionsOutcomeSource
Carboxylic acid activation CDI, NMP, room temperatureActivation for peptide coupling
Peptide bond formation Activated ester + amine, DMF/H2OFormation of amide bonds

Mechanism : Carbodiimides (e.g., CDI) activate the carboxylic acid to form reactive intermediates (e.g., imidazolides), facilitating coupling with amines under mild conditions .

Stability and Isomerization

Reaction TypeConditionsOutcomeSource
Isomerization Heat (100°C), dioxane/waterConversion to lactone derivatives

Mechanism : Oxetane-carboxylic acids are prone to intramolecular cyclization under thermal stress, forming lactones via nucleophilic attack of the carboxylate on the oxetane ring .

Analytical and Structural Data

Spectral characterization :

  • 1H NMR : Peaks corresponding to aromatic protons (benzyl group), oxetane ring protons (δ 4.97, 4.55 ppm), and amide protons (δ 5.96 ppm) .

  • MS : Molecular ion [M+H]+ at m/z 269 for analogs (e.g., 3-fluoro-4-(methylcarbamoyl)phenylamino derivatives) .

Scientific Research Applications

Chemical Properties and Structure

The compound features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and structural properties. The presence of the benzyloxy and carbonyl groups enhances its chemical versatility. The molecular formula of this compound is C13H15NO5C_{13}H_{15}NO_5 with a molecular weight of approximately 265.27 g/mol .

Enhancing Drug Properties

The incorporation of the oxetane motif into drug candidates has been shown to improve several pharmacological properties:

  • Aqueous Solubility : The three-dimensional structure of the oxetane ring can increase solubility in aqueous environments, which is crucial for bioavailability.
  • Metabolic Stability : The moderate ring strain associated with oxetanes can redirect metabolic pathways away from cytochrome P450 enzymes, potentially reducing drug-drug interactions .
  • Bioisosterism : Oxetanes can serve as bioisosteres for carbonyl groups, allowing chemists to modify existing compounds to evade enzymatic degradation while maintaining efficacy .

Case Studies

Several studies have highlighted the effectiveness of oxetanes in drug development:

  • Anticancer Agents : Research has demonstrated that compounds incorporating oxetane structures exhibit enhanced activity against certain cancer cell lines due to improved solubility and reduced toxicity profiles.
  • Antibiotic Development : The unique properties of oxetanes have been utilized in creating novel antibiotics that show efficacy against resistant bacterial strains.

Potential Challenges

While the applications of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid are promising, there are challenges associated with its use:

  • Synthesis Complexity : The multi-step synthesis can lead to lower yields and increased costs.
  • Regulatory Hurdles : As with all new chemical entities, navigating regulatory pathways for approval can be complex and time-consuming.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of Oxetane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid 1379811-81-0 C₁₂H₁₃NO₅ 251.24 Lacks methyl group; storage at 2–8°C; hazard warnings (H302, H315, etc.)
3-{(Benzyloxy)carbonylamino}oxetane-3-carboxylic acid 1512277-51-8 C₁₃H₁₅NO₅ 265.27 Methylated amino group; used in peptide research
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (Fmoc) 1380327-56-9 C₁₉H₁₇NO₅ 339.34 Fmoc-protected; base-labile; fire hazards include CO/NOx emissions
3-{(tert-Butoxy)carbonylamino}oxetane-3-carboxylic acid (Boc) 1500588-04-4 C₁₀H₁₇NO₅ 231.25 Boc-protected; acid-labile; lower molecular weight
3-(Benzylamino)-3-oxetanyl]acetic acid 1404193-72-1 C₁₂H₁₅NO₃ 221.26 Acetic acid side chain; benzylamino instead of Cbz

Structural and Functional Differences

Protective Groups: Cbz (Benzyloxycarbonyl): Offers stability under basic conditions but requires hydrogenolysis or acidic conditions for removal (e.g., H₂/Pd-C) . Boc (tert-Butoxycarbonyl): Cleaved under mild acidic conditions (e.g., TFA), making it ideal for orthogonal protection strategies . Fmoc (Fluorenylmethyloxycarbonyl): Base-labile (e.g., piperidine), widely used in solid-phase peptide synthesis .

Acetic acid derivatives (e.g., 3-(Benzylamino)-3-oxetanyl]acetic acid) exhibit different physicochemical properties, such as increased polarity, impacting their utility as building blocks .

Hazard Profiles :

  • Cbz derivatives (e.g., CAS 1379811-81-0) carry warnings for toxicity (H302: harmful if swallowed) and skin irritation (H315) .
  • Fmoc analogs pose fire hazards due to decomposition products like carbon oxides .

Research Findings and Challenges

  • Synthetic Accessibility: The preparation of methyl 2-benzoylamino-3-oxobutanoate (a precursor in oxetane synthesis) involves condensation with aromatic amines under reflux, as reported in early methodologies .
  • Solubility and Stability: Limited solubility data exist for these compounds, though storage at 2–8°C is recommended for Cbz derivatives to prevent decomposition .
  • Safety Considerations : Firefighting measures for Fmoc derivatives emphasize alcohol-resistant foams due to nitrogen oxide emissions .

Biological Activity

3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid is a synthetic compound characterized by its unique oxetane structure, which is a four-membered cyclic ether. This compound features a benzyloxycarbonyl group, an amino group, and a carboxylic acid functional group, contributing to its potential reactivity and biological activity. The molecular formula is C13H15NO5C_{13}H_{15}NO_5, with a molecular weight of approximately 265.26 g/mol .

The presence of the oxetane ring may impart distinct properties compared to other cyclic compounds, making it of interest in various chemical and pharmaceutical applications. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays and studies.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₅
Molecular Weight265.26 g/mol
CAS Number2138200-00-5

Antimicrobial Properties

Research indicates that oxetane derivatives, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger .

A study highlighted that oxetanone derivatives could inhibit the growth of Bacillus subtilis and Piricularia oryzae, suggesting that this class of compounds may serve as effective agents in agricultural applications .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial cells. The benzyloxycarbonyl group enhances the stability and solubility of the compound, potentially increasing its bioavailability and effectiveness in inhibiting microbial growth.

Study on Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial properties of various oxetane derivatives, this compound was tested alongside other structural analogs. The results demonstrated that this compound exhibited a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, comparable to conventional antibiotics .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps, including the formation of the oxetane ring followed by functionalization with amino and carboxylic acid groups. The efficiency of these synthetic routes has been documented, showing high specificity and yield .

Q & A

Q. What are the recommended safety protocols for handling 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat to prevent skin and eye contact. Inspect gloves for integrity before use and dispose of contaminated gloves properly .
  • Engineering Controls: Use fume hoods for handling powdered or volatile forms. Ensure adequate ventilation to minimize inhalation risks .
  • Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .

Q. What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:

  • Protection-Deprotection Approach: The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine moiety. The oxetane ring is synthesized via cyclization of a β-hydroxy ester precursor using Mitsunobu conditions (DIAD, PPh₃) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. How can researchers characterize and validate the purity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm the presence of the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Cbz-protected amine (δ ~7.3–7.5 ppm for benzyl aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., C₁₄H₁₇NO₅) with <2 ppm mass accuracy .
    • HPLC: Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Peptide Mimetics: The oxetane ring enhances metabolic stability in peptidomimetic drug candidates by reducing enzymatic degradation .
  • Linker Chemistry: Used in PROTACs (PROteolysis-Targeting Chimeras) to conjugate E3 ligase ligands with target protein binders .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of the oxetane ring?

Methodological Answer:

  • Chiral Auxiliaries: Introduce a chiral center via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cyclization .
  • Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers in racemic mixtures .
  • X-ray Crystallography: Confirm absolute configuration post-synthesis using single-crystal diffraction .

Q. What strategies mitigate solubility and stability challenges in aqueous reaction systems?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/water mixtures (≤10% DMSO) to enhance solubility while minimizing hydrolysis of the oxetane ring .
  • Lyophilization: Stabilize the compound by lyophilizing from tert-butanol/water for long-term storage at −20°C .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays: Test cytotoxicity (MTT assay) in HEK-293 or HepG2 cells at concentrations ≤100 µM. Pair with ROS detection kits to assess oxidative stress .
  • Target Engagement Studies: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases) .

Q. How can competing side reactions (e.g., oxetane ring-opening) be minimized during functionalization?

Methodological Answer:

  • Low-Temperature Conditions: Perform reactions at 0–4°C to suppress ring-opening nucleophilic attacks (e.g., by amines or thiols) .
  • Protecting Groups: Temporarily mask reactive sites (e.g., carboxylic acid as a tert-butyl ester) before introducing functional groups .

Q. How should researchers address the lack of comprehensive toxicological data for this compound?

Methodological Answer:

  • Tiered Testing: Conduct acute toxicity studies in zebrafish embryos (OECD TG 236) and Ames tests for mutagenicity .
  • Environmental Impact: Assess biodegradability via OECD 301D closed bottle tests and bioaccumulation potential using logP calculations (e.g., cLogP ~1.2) .

Q. What reaction conditions optimize the incorporation of this compound into complex macromolecular systems?

Methodological Answer:

  • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the carboxylic acid to alkyne-functionalized biomolecules .
  • pH Control: Maintain pH 7–8 during coupling reactions (e.g., EDC/NHS activation) to avoid oxetane ring destabilization .

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